molecular formula C12H18N4 B15048275 N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B15048275
M. Wt: 218.30 g/mol
InChI Key: YVSYRYGDSNMEJL-UHFFFAOYSA-N
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Description

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the alkylation of N-(piperidin-4-yl)pyrimidin-2-amine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)pyrimidin-2-amine: Lacks the allyl group, which may affect its binding affinity and biological activity.

    N-allyl-N-(pyridin-4-yl)pyrimidin-2-amine: Contains a pyridine ring instead of a piperidine ring, which can alter its chemical properties and reactivity.

Uniqueness

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine is unique due to the presence of both an allyl group and a piperidine ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-piperidin-4-yl-N-prop-2-enylpyrimidin-2-amine

InChI

InChI=1S/C12H18N4/c1-2-10-16(11-4-8-13-9-5-11)12-14-6-3-7-15-12/h2-3,6-7,11,13H,1,4-5,8-10H2

InChI Key

YVSYRYGDSNMEJL-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCNCC1)C2=NC=CC=N2

Origin of Product

United States

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